molecular formula C24H25ClN2O4S B297255 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide

2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide

Cat. No. B297255
M. Wt: 473 g/mol
InChI Key: BFHMMJPQZBDCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CB-1 receptor antagonist, and it has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide involves its binding to the CB-1 receptor. This receptor is primarily found in the central nervous system and is involved in the regulation of appetite, metabolism, and pain. By blocking the CB-1 receptor, this compound can reduce appetite and promote weight loss. It can also reduce the rewarding effects of drugs of abuse, making it a potential candidate for the treatment of drug addiction.
Biochemical and Physiological Effects:
2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. This compound can reduce food intake and promote weight loss in animal models. It can also reduce the rewarding effects of drugs of abuse, making it a potential candidate for the treatment of drug addiction. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide in lab experiments include its relatively simple synthesis method, its well-studied mechanism of action, and its potential therapeutic applications. However, the limitations of using this compound include its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for the research on 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide. These include:
1. Further studies on the potential therapeutic applications of this compound, particularly in the treatment of obesity, diabetes, and drug addiction.
2. Development of more efficient synthesis methods for this compound.
3. Studies on the potential toxicity of this compound and its long-term effects.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound.
5. Development of more water-soluble analogs of this compound to improve its bioavailability.
Conclusion:
In conclusion, 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide is a chemical compound that has potential applications in various fields. This compound has been extensively studied for its potential therapeutic applications, and it has been shown to have various biochemical and physiological effects. Further research is needed to fully understand the potential of this compound and to develop more efficient and effective treatment options.

Synthesis Methods

The synthesis of 2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide involves the reaction of 2-chlorobenzylamine with 4-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is then reacted with ethoxyacetyl chloride to yield the final product. The synthesis of this compound is relatively simple and can be performed using standard laboratory techniques.

Scientific Research Applications

2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. This compound has been shown to act as a CB-1 receptor antagonist, which makes it a potential candidate for the treatment of various disorders such as obesity, diabetes, and drug addiction. This compound has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases.

properties

Molecular Formula

C24H25ClN2O4S

Molecular Weight

473 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C24H25ClN2O4S/c1-3-31-21-12-10-20(11-13-21)26-24(28)17-27(16-19-6-4-5-7-23(19)25)32(29,30)22-14-8-18(2)9-15-22/h4-15H,3,16-17H2,1-2H3,(H,26,28)

InChI Key

BFHMMJPQZBDCGX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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